molecular formula C11H23N3 B2528957 [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine CAS No. 2460739-60-8

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine

Cat. No.: B2528957
CAS No.: 2460739-60-8
M. Wt: 197.326
InChI Key: BIRKGCPGBMROOS-WDEREUQCSA-N
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Description

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is a compound that features a piperazine ring attached to a cyclohexyl group, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods allow for the efficient production of the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can produce various N-substituted piperazine derivatives .

Scientific Research Applications

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar piperazine ring structure.

    Cyclohexylamine: Contains a cyclohexyl group but lacks the piperazine ring.

    Methanamine: A basic amine structure without the piperazine or cyclohexyl groups.

Uniqueness

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is unique due to its combination of a piperazine ring, cyclohexyl group, and methanamine substituent. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

[(1S,2R)-2-piperazin-1-ylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h10-11,13H,1-9,12H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKGCPGBMROOS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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